2-Methyl-1,3-benzothiazol-6-amine hydrochloride

Description

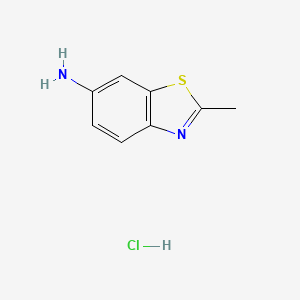

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-methyl-1,3-benzothiazol-6-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2S.ClH/c1-5-10-7-3-2-6(9)4-8(7)11-5;/h2-4H,9H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGHKJNZWFRQYTL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(S1)C=C(C=C2)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 Methyl 1,3 Benzothiazol 6 Amine Hydrochloride and Its Structural Analogs

Established Synthetic Pathways for 2-Amino-6-substituted Benzothiazoles

Traditional methods for the synthesis of 2-amino-6-substituted benzothiazoles, the parent amine of the target compound, have been well-documented and are widely employed. These pathways often utilize readily available starting materials and proceed through reliable reaction mechanisms.

Condensation Reactions Involving Aminothiophenols and Aldehydes

A prevalent and versatile method for the synthesis of 2-substituted benzothiazoles is the condensation reaction between 2-aminothiophenols and aldehydes. nih.govmdpi.com This approach is valued for its directness and the ability to introduce a variety of substituents at the 2-position of the benzothiazole (B30560) ring. mdpi.com The reaction is typically catalyzed by an acid and proceeds through the formation of a Schiff base intermediate, which then undergoes intramolecular cyclization and subsequent oxidation to yield the benzothiazole product.

Different catalysts and reaction conditions have been explored to optimize this condensation. For instance, a mixture of hydrogen peroxide and hydrochloric acid in ethanol at room temperature has been shown to be an effective catalytic system for the synthesis of various benzothiazole derivatives in excellent yields. nih.govmdpi.com The optimal ratio of 2-aminothiophenol (B119425) to aromatic aldehyde, H2O2, and HCl was found to be 1:1:6:3. nih.gov Other catalytic systems, such as iodine in dimethylformamide (DMF) and copper-based catalysts, have also been successfully employed. organic-chemistry.orgmdpi.com The choice of solvent can also influence the reaction, with dimethyl sulfoxide (DMSO) being used in some procedures. nih.gov

| Catalyst/Reagent | Solvent | Temperature | Reaction Time | Yield (%) |

| H2O2/HCl | Ethanol | Room Temperature | 1 hour | Excellent |

| Iodine | DMF | Not specified | Not specified | Good |

| RuCl3 | [bmim]PF6 | Not specified | 0.5-6 hours | 43-88 mdpi.com |

| Cu(II)-containing nano-silica triazine dendrimer | Not specified | Not specified | 15-90 min | 87-98 mdpi.com |

| Nitric acid on silica gel | Solvent-free | Not specified | Not specified | 83-98 mdpi.com |

Direct Thiocyanogenation Approaches

Direct thiocyanogenation of anilines provides another route to 2-aminobenzothiazoles. This method involves the introduction of a thiocyanate (B1210189) group onto the aromatic ring, followed by cyclization. One established procedure involves treating an aromatic amine with potassium thiocyanate and acetic acid, followed by the addition of bromine in acetic acid. orgsyn.org This method has been reported to produce nearly quantitative yields. Another approach utilizes the electrolysis of an aromatic amine, such as p-toluidine (B81030), in the presence of ammonium (B1175870) thiocyanate. orgsyn.org The reaction of aniline derivatives with ammonium thiocyanate can also be achieved through electrosynthesis in the presence of sodium bromide, which acts as both an electrolyte and a brominating agent. researchgate.net

Preparation via Hydrochloride Intermediates

The synthesis of 2-aminobenzothiazoles can proceed through the formation of their hydrochloride salts, which can then be neutralized to yield the free amine. For example, in the reaction of a substituted aniline with potassium thiocyanate and bromine in glacial acetic acid, the resulting 2-aminobenzothiazole (B30445) derivative is often isolated as its hydrochloride salt. This salt is then typically dissolved in hot water and neutralized with an aqueous ammonia solution to precipitate the free amine. The formation of the hydrochloride can be an integral part of the purification process, as the salt can be recrystallized to improve purity before conversion to the final product. orgsyn.org

Cyclization Reactions in the Presence of Specific Reagents (e.g., Sulfuryl Chloride)

The cyclization of arylthioureas to form 2-aminobenzothiazoles can be effectively promoted by specific reagents such as sulfuryl chloride. In a well-established procedure for the synthesis of 2-amino-6-methylbenzothiazole (B160888), p-toluidine is first converted to its corresponding thiourea by reaction with sodium thiocyanate and sulfuric acid. orgsyn.org The subsequent treatment of this thiourea intermediate with sulfuryl chloride induces cyclization to form the benzothiazole ring. orgsyn.org The reaction temperature is carefully controlled during the addition of sulfuryl chloride to prevent it from exceeding 50°C. orgsyn.org Following the cyclization, the product is isolated by making the solution alkaline with ammonium hydroxide. orgsyn.org

Novel and Emerging Synthetic Strategies

In recent years, there has been a significant focus on developing more efficient, environmentally friendly, and rapid methods for the synthesis of benzothiazole derivatives. These novel strategies often employ modern techniques to accelerate reactions and improve yields.

Microwave-Assisted Syntheses

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating a wide range of chemical transformations, including the synthesis of benzothiazoles. semanticscholar.org This technique can dramatically reduce reaction times from hours to minutes and often leads to improved yields compared to conventional heating methods. semanticscholar.orgscispace.com

For the synthesis of 2-amino-6-substituted benzothiazoles, microwave irradiation can be applied to the condensation reaction between the substituted aniline and an aldehyde. For example, the reaction of 2-amino-6-substituted benzothiazoles with benzaldehyde in anhydrous ethanol can be completed in 1 to 1.5 minutes under microwave irradiation at 160 watts. semanticscholar.org Similarly, the condensation of 2-amino-6-nitrobenzothiazole with 3,5-diiodosalicylaldehyde in ethanol with a catalytic amount of glacial acetic acid was completed in 8-10 minutes at 450W, yielding the corresponding Schiff base in 78% yield, a significant improvement over the 38% yield obtained after 2 hours of conventional reflux. scispace.com Microwave-assisted methods have also been successfully used in multi-component reactions to synthesize more complex benzothiazole-containing heterocycles.

| Reactants | Catalyst/Solvent | Method | Time | Yield (%) |

| 2-amino-6-substituted benzothiazole, benzaldehyde | Anhydrous ethanol | Microwave (160W) | 1-1.5 min | Improved |

| 2-amino-6-nitrobenzothiazole, 3,5-diiodosalicylaldehyde | Glacial acetic acid/ethanol | Microwave (450W) | 8-10 min | 78 |

| 2-amino-6-nitrobenzothiazole, 3,5-diiodosalicylaldehyde | Glacial acetic acid/ethanol | Conventional | 2 hours | 38 |

| 2-aminobenzothiazole derivatives, Pyridine 2-aldehyde, Ethyl acetoacetate | PdCl2 (solvent-free) | Microwave (90°C) | 2-5 min | High |

One-Pot Multicomponent Reactions

One-pot multicomponent reactions (MCRs) have emerged as a powerful tool in the synthesis of complex molecules from simple starting materials in a single step, offering significant advantages in terms of efficiency and atom economy. In the context of 2-substituted benzothiazoles, several MCRs have been developed. For instance, a three-component reaction involving o-iodoanilines, aldehydes, and a sulfur source can yield 2-substituted benzothiazoles. nanomaterchem.com Another notable example is the synthesis of 2-aryl benzothiazoles from the coupling of o-aminothiophenols and gem-dibromomethylarenes, which proceeds with high yields and short reaction times. researchgate.net

The use of nanocatalysts has also been explored to facilitate these reactions under environmentally benign conditions. For example, copper(I) iodide supported on magnetic Fe3O4 nanoparticles functionalized with serine has been successfully employed as a catalyst for the one-pot, three-component synthesis of 2-substituted benzothiazoles from 2-iodoaniline, aromatic aldehydes, and thiourea in refluxing water. nanomaterchem.comnanomaterchem.com This method boasts high reusability of the catalyst and excellent product yields.

| Catalyst/Reagent | Starting Materials | Reaction Conditions | Yield (%) | Reference |

| Molecular I2, t-BuOK, pyridine | o-aminothiophenols, gem-dibromomethylarenes | Reflux | High | researchgate.net |

| Fe3O4-Serine-CuI | 2-iodoaniline, aromatic aldehydes, thiourea | Refluxing water | High | nanomaterchem.comnanomaterchem.com |

| Enzyme and photoredox catalyst | 2-aminothiophenol, aldehydes | Air atmosphere, 10 min | up to 99% | nih.gov |

Molecular Hybridization Techniques

Molecular hybridization involves the combination of two or more pharmacophores into a single molecule, with the aim of creating new compounds with enhanced or synergistic biological activities. The benzothiazole scaffold is a common component in the design of such hybrids due to its diverse pharmacological properties.

A variety of benzothiazole hybrids have been synthesized and evaluated for their potential therapeutic applications. For example, benzothiazolyl-pyridine hybrids have been synthesized and investigated as antiviral agents. nih.gov Similarly, benzothiazole derivatives have been hybridized with pyrimidines and coumarins, and the resulting compounds have been screened for their antimicrobial and anticancer activities. researchgate.net The synthesis of these hybrids often involves multi-step reaction sequences, starting from functionalized benzothiazole precursors.

| Hybrid Moiety | Synthetic Strategy | Biological Activity | Reference |

| Pyridine | Reaction of enamine derivative with arylcyanoacetamides | Antiviral (H5N1, SARS-CoV-2) | nih.gov |

| Pyrimidine (B1678525) | Reaction of benzothiazole derivatives with dicarbonyl compounds | Anticancer, Antimicrobial | researchgate.net |

| Coumarin | Reaction of benzothiazole derivatives with aromatic aldehydes | Antimicrobial | researchgate.net |

Palladium-Catalyzed Coupling Reactions for Functionalization

Palladium-catalyzed reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. In the synthesis and functionalization of benzothiazoles, palladium catalysis plays a crucial role.

One significant application is the intramolecular C-H functionalization/C-S bond formation to construct the benzothiazole ring system. For instance, N-arylthioureas can be converted to 2-aminobenzothiazoles using a cocatalytic system of Pd(PPh3)4 and MnO2 under an oxygen atmosphere. organic-chemistry.orgacs.orgnih.gov This method avoids the need for pre-functionalized substrates with leaving groups at the ortho position.

Furthermore, palladium catalysts are employed for the synthesis of 2-substituted benzothiazoles from thiobenzanilides through a C-H functionalization/intramolecular C-S bond formation process. acs.orgresearchgate.netelsevierpure.com A novel catalytic system comprising Pd(II), Cu(I), and Bu4NBr has been shown to be effective for this transformation, affording a wide range of substituted benzothiazoles in high yields. acs.orgresearchgate.netelsevierpure.com

Synthesis of Precursors and Intermediate Compounds Relevant to 2-Methyl-1,3-benzothiazol-6-amine Hydrochloride

The synthesis of this compound and its analogs relies on the availability of key precursors and intermediates.

Synthesis of 2-Amino-6-methylbenzothiazole

2-Amino-6-methylbenzothiazole is a crucial intermediate. Its synthesis can be achieved through various methods. One common approach involves the reaction of p-toluidine with ammonium thiocyanate in the presence of a halogen, such as bromine, to facilitate the cyclization.

Synthesis of 2-Aminothiophenols

2-Aminothiophenols are fundamental building blocks for the synthesis of the benzothiazole core. A common laboratory-scale synthesis involves the reduction of 2-nitrobenzenesulfonyl chloride or the corresponding disulfide.

Mechanistic Studies of Synthetic Routes

Understanding the reaction mechanisms is crucial for optimizing existing synthetic methods and developing new ones. For the palladium-catalyzed synthesis of 2-aminobenzothiazoles from N-arylthioureas, mechanistic studies, including the measurement of a large intramolecular primary kinetic isotope effect (KIE) of 5.9, suggest a pathway that is inconsistent with a simple electrophilic palladation mechanism. organic-chemistry.orgacs.orgnih.gov Instead, a mechanism involving σ-bond metathesis is proposed. organic-chemistry.org

In the palladium-catalyzed synthesis of 2-substituted benzothiazoles from thiobenzanilides, the reaction is thought to proceed through an initial C-H activation step to form a palladacycle intermediate, followed by reductive elimination to form the C-S bond and regenerate the active palladium catalyst. acs.org The presence of a copper co-catalyst is believed to facilitate the reoxidation of the palladium(0) species back to the active palladium(II) state. acs.org

Chemical Transformations and Derivatization Strategies Involving 2 Methyl 1,3 Benzothiazol 6 Amine Hydrochloride

Reactivity of the Benzothiazole (B30560) Core

The benzothiazole nucleus is an aromatic system, and its reactivity is influenced by the interplay of the fused benzene (B151609) and thiazole (B1198619) rings. The electron-withdrawing nature of the thiazole ring and the presence of activating groups on the benzene moiety dictate the outcomes of various substitution reactions. wikipedia.org

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for aromatic compounds. masterorganicchemistry.com In the case of 2-Methyl-1,3-benzothiazol-6-amine, the benzene ring is activated towards electrophilic attack by the presence of the strongly activating amino (-NH2) group and the weakly activating methyl (-CH3) group.

The amino group is a powerful ortho-, para-director, meaning it directs incoming electrophiles to the positions ortho and para relative to itself. In this molecule, the positions C5 and C7 are ortho to the amino group, and the C4 position is para. The inherent directing effects of the benzothiazole core must also be considered. Electrophilic substitution on the benzene ring of benzothiazoles generally occurs at the 4-, 5-, 6-, and 7-positions, depending on the reaction conditions and the nature of the existing substituents.

Given the strong activating and directing effect of the 6-amino group, electrophilic substitution is expected to occur preferentially at the C5 and C7 positions. Common electrophilic aromatic substitution reactions include:

Nitration: Introduction of a nitro group (-NO2) using a mixture of concentrated nitric acid and sulfuric acid. youtube.comyoutube.com

Halogenation: Introduction of a halogen (e.g., -Br, -Cl) using reagents like Br2 in the presence of a Lewis acid catalyst. youtube.com

Sulfonation: Introduction of a sulfonic acid group (-SO3H) using fuming sulfuric acid (oleum). youtube.com

The precise outcome of these reactions can be influenced by steric hindrance and the specific reaction conditions employed.

| Reaction Type | Typical Reagents | Expected Position of Substitution |

| Nitration | HNO₃ / H₂SO₄ | C5 and/or C7 |

| Bromination | Br₂ / FeBr₃ | C5 and/or C7 |

| Sulfonation | Fuming H₂SO₄ (SO₃) | C5 and/or C7 |

The thiazole ring, in contrast to the electron-rich benzene ring, is relatively electron-deficient, making it susceptible to nucleophilic attack under certain conditions. nih.gov The C2 carbon of the 1,3-benzothiazole ring is a common site for nucleophilic substitution. However, in 2-Methyl-1,3-benzothiazol-6-amine, this position is already substituted with a methyl group.

While direct nucleophilic displacement of the methyl group is unlikely, reactions involving the thiazole ring can still occur, sometimes leading to ring-opening or rearrangement reactions. Nucleophile-induced ring contractions have been observed in related benzothiazine systems, suggesting the potential for complex transformations of the thiazole moiety under nucleophilic conditions. beilstein-journals.org The reactivity of the thiazole ring towards nucleophiles is generally lower than that of the amino group towards electrophiles, and more forcing conditions are typically required.

Reactions at the 6-Amino Position

The primary amino group at the C6 position is a highly reactive and synthetically useful handle for a wide array of chemical modifications. Its nucleophilic character allows it to readily react with various electrophiles.

The 6-amino group readily undergoes acylation with acylating agents such as acid chlorides, anhydrides, or carboxylic acids (often activated) to form the corresponding amides. A common example is the formation of an acetamide (B32628) derivative through reaction with acetic anhydride (B1165640) or acetyl chloride. nih.gov This reaction is often used as a protecting strategy for the amino group or to introduce new functionalities. youtube.com

The general reaction involves the nucleophilic attack of the amino nitrogen on the electrophilic carbonyl carbon of the acylating agent.

Detailed Research Findings: Studies on related 2-aminobenzothiazole (B30445) structures demonstrate the feasibility and utility of this reaction. For instance, N-(6-bromobenzo[d]thiazol-2-yl)acetamide has been synthesized as a precursor for further coupling reactions. researchgate.net Similarly, the reaction of 2-aminobenzothiazole with acetic acid under reflux conditions yields N-(1,3-benzothiazol-2-yl)acetamide. nih.gov These examples underscore the straightforward nature of acylating the amino group on the benzothiazole scaffold.

| Acylating Agent | Product Type |

| Acetyl Chloride (CH₃COCl) | Acetamide |

| Acetic Anhydride ((CH₃CO)₂O) | Acetamide |

| Benzoyl Chloride (C₆H₅COCl) | Benzamide |

| Chloroacetyl Chloride (ClCH₂COCl) | Chloroacetamide |

In a reaction analogous to acylation, the 6-amino group can react with sulfonyl chlorides (R-SO₂Cl) in the presence of a base to form sulfonamides. This transformation is significant in medicinal chemistry, as the sulfonamide functional group is a key component of many therapeutic agents.

The synthesis of benzothiazole-6-sulfonamides has been reported, highlighting the accessibility of this class of compounds. researchgate.net The reaction proceeds via the nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride ion.

Detailed Research Findings: The synthesis of various benzothiazole-6-sulfonamides has been achieved, starting from 2-aminobenzo[d]thiazole-6-sulfonamide, which is then further derivatized. researchgate.net This indicates that the sulfonamide group is stable on the benzothiazole ring and that the amino group can be introduced or modified in its presence. The direct sulfonylation of 2-Methyl-1,3-benzothiazol-6-amine with various aryl or alkyl sulfonyl chlorides would provide a direct route to a library of novel sulfonamide derivatives.

| Sulfonylating Agent | Product Type |

| Benzenesulfonyl chloride | N-(2-methyl-1,3-benzothiazol-6-yl)benzenesulfonamide |

| p-Toluenesulfonyl chloride | N-(2-methyl-1,3-benzothiazol-6-yl)-4-methylbenzenesulfonamide |

| Methanesulfonyl chloride | N-(2-methyl-1,3-benzothiazol-6-yl)methanesulfonamide |

Primary amines, such as the 6-amino group of the title compound, readily condense with aldehydes and ketones to form imines, commonly known as Schiff bases. ijpbs.com This reaction typically occurs under mild, often acid-catalyzed, conditions and involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. niscpr.res.in

The formation of Schiff bases from 2-aminobenzothiazole derivatives is a well-established and widely used synthetic strategy. alayen.edu.iquobaghdad.edu.iq

Detailed Research Findings: Numerous studies have reported the synthesis of Schiff bases from various substituted 2-aminobenzothiazoles and a wide range of aromatic aldehydes. For example, 4,6-difluoro-2-amino benzothiazole has been condensed with aldehydes like 4-(dimethylamino)benzaldehyde (B131446) and 3,4-dimethoxybenzaldehyde (B141060) in the presence of a catalytic amount of glacial acetic acid. ijpbs.com Similarly, Schiff bases have been prepared from 2-amino-4-chloro-6-nitrobenzothiazole (B11724978) and different benzaldehydes. uobaghdad.edu.iq These reactions are generally high-yielding and provide a straightforward method to introduce diverse aryl or alkyl substituents at the 6-amino position via an imine linkage.

| Carbonyl Compound | Schiff Base Product |

| Benzaldehyde | N-benzylidene-2-methyl-1,3-benzothiazol-6-amine |

| 4-Hydroxybenzaldehyde | 4-(((2-methyl-1,3-benzothiazol-6-yl)imino)methyl)phenol |

| Acetone | N-isopropylidene-2-methyl-1,3-benzothiazol-6-amine |

| 4-Nitrobenzaldehyde | N-(4-nitrobenzylidene)-2-methyl-1,3-benzothiazol-6-amine |

Diazo Coupling Reactions

The primary aromatic amine at the 6-position of the 2-methyl-1,3-benzothiazole core is a key functional group for derivatization, notably through diazo coupling reactions. This process involves two main steps: diazotization of the amine, followed by coupling with an electron-rich aromatic compound. masterorganicchemistry.com

First, the 2-methyl-1,3-benzothiazol-6-amine is treated with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid at low temperatures (0–5 °C), to form a diazonium salt. masterorganicchemistry.comrsc.org This diazonium salt is a highly reactive electrophile.

The resulting diazonium salt is then immediately reacted with a suitable coupling partner. These partners are typically electron-rich aromatic compounds such as phenols, anilines, or other activated heterocyclic systems. researchgate.netyoutube.com The electrophilic diazonium ion attacks the electron-rich ring of the coupling component, resulting in the formation of a brightly colored azo compound, where the two aromatic systems are linked by a characteristic -N=N- bond. youtube.com This reaction is a cornerstone for the synthesis of azo dyes. For example, coupling the diazotized 2-amino-6-substituted benzothiazoles with pyrazole (B372694) derivatives has been reported to produce various azo dyes. rsc.org

Table 1: Examples of Diazo Coupling Reactions with Benzothiazole Scaffolds

| Diazonium Salt Precursor | Coupling Partner | Resulting Compound Class |

| 2-Amino-6-substituted benzothiazole | 5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one | Benzothiazole-based azo dye rsc.org |

| 2-Aminobenzothiazole | N,N-disubstituted anilines | Benzothiazolic cationic dye researchgate.net |

| 2-Aminothiazole | Phenols | Azo dye youtube.com |

| 2-Aminothiazole | Anilines | Azo dye youtube.com |

Derivatization with Carbonyl Compounds (e.g., Hydrazone Formation)

The 6-amino group can be transformed to facilitate reactions with carbonyl compounds, leading to the formation of imines or, more commonly, hydrazones. To achieve this, the 2-methyl-1,3-benzothiazol-6-amine is first converted into its corresponding hydrazine (B178648) derivative, 2-hydrazino-6-methylbenzothiazole. This conversion is typically accomplished by reacting the amine with hydrazine hydrate, often in a high-boiling solvent like ethylene (B1197577) glycol. nih.govnih.gov

The resulting 2-hydrazino-6-methylbenzothiazole possesses a reactive -NHNH₂ group that readily condenses with a variety of carbonyl compounds, including aldehydes and ketones. nih.gov The reaction is usually carried out by refluxing the hydrazine derivative and the carbonyl compound in a solvent such as absolute ethanol, often with a catalytic amount of glacial acetic acid. nih.govnih.gov This condensation reaction eliminates a molecule of water and forms a stable hydrazone, characterized by the -C=N-NH- linkage. The formation of the hydrazone can be confirmed spectroscopically by the appearance of a characteristic imine (-C=N-) stretch in the IR spectrum and a singlet peak for the imine proton in the ¹H NMR spectrum. nih.gov

Table 2: Synthesis of Hydrazone Derivatives from 2-Hydrazino-6-methylbenzothiazole

| Carbonyl Compound | Solvent | Resulting Hydrazone Derivative | Reference |

| 3-Nitroacetophenone | Absolute Ethanol | 2-{(3"-nitrophenyl)-1'-ethylidene}-hydrazinyl-6-methylbenzo-1,3-thiazole | nih.gov |

| 4-Bromoacetophenone | Absolute Ethanol | 2-{(4"-bromophenyl)-1'-ethylidene}-hydrazinyl-6-methylbenzo-1,3-thiazole | nih.gov |

| 4-Methoxyacetophenone | Absolute Ethanol | 2-{(4"-methoxyphenyl)-1'-ethylidene}-hydrazinyl-6-methylbenzo-1,3-thiazole | nih.gov |

| 2,4-Dichloroacetophenone | Absolute Ethanol | 2-{(2",4"-dichlorophenyl)-1'-ethylidene}-hydrazinyl-6-methylbenzo-1,3-thiazole | nih.gov |

Modifications at the 2-Methyl Group

The methyl group at the 2-position of the benzothiazole ring is not merely a passive substituent. Its protons are activated by the adjacent electron-withdrawing heterocyclic ring system, making it susceptible to a range of chemical modifications.

Side-Chain Functionalization

The activated nature of the 2-methyl group allows for its deprotonation by a strong base, generating a nucleophilic carbanion. This intermediate can then react with various electrophiles, enabling the extension and functionalization of the side chain. While specific examples for the 6-amino derivative are not extensively detailed, the reactivity of the 2-methylbenzothiazole (B86508) core is well-established. This reactivity forms the basis for synthesizing more complex 2-substituted benzothiazole derivatives. researchgate.net Strategies such as C-H functionalization provide pathways to introduce new bonds and functional groups at this position. mdpi.com

Oxidation Reactions

Table 3: Products of 2-Methylbenzothiazole Oxidation by OH Radicals

| Reactant | Oxidant | Major Products | Product Distribution | Reference |

| 2-Methylbenzothiazole (MeBTH) | OH radical | Hydroxylated phenol-type MeBTH | ~67% | nih.gov |

| 2-Methylbenzothiazole (MeBTH) | OH radical | 2-Formylbenzothiazole (2-CHO-BTH) | ~33% | nih.gov |

Cyclization Reactions Leading to Fused Heterocycles

The 2-aminobenzothiazole scaffold is a valuable building block for the synthesis of fused polycyclic heterocyclic systems. The endocyclic nitrogen atom and the exocyclic amino group of the thiazole ring can both participate in cyclization reactions, leading to the formation of new rings.

Formation of Imidazo[2,1-b]benzothiazoles

A prominent and widely studied cyclization reaction involving the 2-aminobenzothiazole core is the synthesis of the tricyclic imidazo[2,1-b]benzothiazole (B1198073) system. nih.gov This transformation is typically achieved by reacting a 2-aminobenzothiazole derivative with an α-haloketone (e.g., α-bromoketones or α-iodoketones). nih.govmdpi.com

The reaction mechanism is understood to proceed via an initial Sₙ2 reaction where the endocyclic nitrogen atom of the benzothiazole ring acts as a nucleophile, attacking the α-carbon of the ketone and displacing the halide. mdpi.com This N-alkylation step results in the formation of a quaternary aminothiazolium salt intermediate. Subsequent intramolecular cyclization occurs through the condensation of the exocyclic amino group with the ketone's carbonyl group, followed by dehydration, to form the fused imidazole (B134444) ring. mdpi.com This process provides rapid access to functionalized benzo[d]imidazo[2,1-b]thiazoles. nih.govresearchgate.net A variety of catalysts and reaction conditions, including microwave-assisted and catalyst-free methods in green media, have been developed to improve the efficiency and environmental footprint of this synthesis. nih.govresearchgate.net

Table 4: Synthesis of Imidazo[2,1-b]benzothiazoles from 2-Aminobenzothiazole

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product | Reference |

| 2-Aminobenzothiazole | α-Iodo methyl ketones | Acetone, Room Temp. | 2-Substituted-1H-imidazo[2,1-b] nih.govnih.govbenzothiazol-4-ium iodide | mdpi.com |

| 2-Aminobenzothiazole | α-Bromoketones | Microwave, Water/Isopropanol | Benzo[d]imidazo[2,1-b]thiazoles | nih.govresearchgate.net |

| 2-Aminobenzothiazole | 2-Phenoxyacetophenones | CuI, O₂ | 3-Phenoxybenzo[d]imidazo[2,1-b]thiazoles | nih.gov |

| 2-Aminobenzothiazole | Aldehydes and Alkynes | Copper(I, II) catalyst | Diverse benzo[d]imidazo[2,1-b]thiazoles | nih.gov |

Pyrido[2,1-b]benzothiazole Derivatives

The synthesis of the fused pyrido[2,1-b]benzothiazole ring system from 2-methyl-1,3-benzothiazol-6-amine hydrochloride is a multi-step process that leverages the reactivity of the C-2 methyl group and the endocyclic nitrogen atom. While direct cyclization is not straightforward, established synthetic routes for analogous benzothiazoles provide a viable pathway. The general strategy involves the activation of the 2-methyl group to form a nucleophilic species, which can then undergo cyclization with a suitable electrophilic partner.

A plausible synthetic approach begins with the deprotonation of the 2-methyl group using a strong base, such as butyllithium (B86547) or phenyllithium, to form a highly reactive 2-benzothiazolylmethyllithium intermediate. This metalation makes the methylene (B1212753) carbon strongly nucleophilic. This intermediate can then react with various α,β-unsaturated compounds in a tandem Michael addition-cyclization reaction to construct the pyridone ring.

The reaction of the activated benzothiazole with α,β-unsaturated nitriles, for example, can lead to the formation of substituted pyrido[2,1-b]benzothiazoles. scispace.comresearchgate.net The initial Michael addition of the benzothiazolyl anion to the unsaturated nitrile is followed by an intramolecular cyclization and subsequent tautomerization or oxidation to yield the stable aromatic fused-ring system. The 6-amino group on the benzothiazole ring would be carried through the reaction sequence, likely requiring protection depending on the reaction conditions.

The table below summarizes potential reactants for this cyclization strategy.

Table 1: Reagents for the Synthesis of Pyrido[2,1-b]benzothiazole Scaffolds

| Reactant Class | Specific Example | Expected Product Type |

|---|---|---|

| α,β-Unsaturated Nitriles | 3-Aryl-2-cyanoacrylamide | Substituted 1-oxo-1,2-dihydropyrido[2,1-b]benzothiazole-3-carbonitriles |

| Activated Methylene Compounds | Malononitrile | 1-Amino-3H-pyrido[2,1-b]benzothiazole-2,4-dicarbonitriles researchgate.net |

Functionalization for Specific Applications

The this compound scaffold is a valuable platform for generating functional molecules through derivatization of its exocyclic amino group and benzothiazole core. These modifications are instrumental in developing compounds for materials science and medicinal chemistry.

The primary amino group at the C-6 position is a key handle for a variety of chemical modifications. nih.gov It can readily undergo acylation with acid chlorides or anhydrides to form amides, or react with aldehydes and ketones to produce Schiff bases. researchgate.net These reactions are fundamental for building more complex molecular architectures. For instance, the formation of Schiff bases from 2-aminobenzothiazole derivatives and various aldehydes is a common strategy for synthesizing ligands for coordination chemistry and molecules with potential biological activity. researchgate.net

Furthermore, the 6-amino group can be converted to a diazonium salt by treatment with nitrous acid. This highly reactive intermediate can then participate in various coupling reactions (e.g., with phenols or anilines) to synthesize azo dyes, which are known for their strong chromophoric properties. Diazonium salts also serve as precursors for introducing a range of other functional groups, including halogens, hydroxyl, and cyano groups, via Sandmeyer-type reactions.

The benzothiazole moiety itself, particularly the endocyclic nitrogen atom, can act as a coordination site for metal ions. The synthesis of a Cobalt(II) complex with the isomeric 2-amino-6-methylbenzothiazole (B160888) demonstrates the capacity of this class of compounds to act as ligands, forming complexes with interesting structural and biological properties, such as cytotoxicity against cancer cell lines. researchgate.net Similarly, 2-Methyl-1,3-benzothiazol-6-amine can be employed as a building block in crystal engineering, forming co-crystals with dicarboxylic acids through hydrogen bonding interactions, which allows for the controlled assembly of supramolecular structures. nih.gov

The table below outlines key functionalization strategies and their associated applications.

Table 2: Functionalization Strategies and Applications

| Reaction Type | Reagents | Product Class | Potential Application |

|---|---|---|---|

| Schiff Base Formation | Aromatic Aldehydes | Imines (Schiff Bases) | Ligands for metal complexes, Antimicrobial agents researchgate.net |

| Acylation | Acetic Anhydride, Benzoyl Chloride | Amides | Synthetic intermediates, Bioactive molecules researchgate.net |

| Diazotization/Azo Coupling | NaNO₂, HCl; β-Naphthol | Azo Compounds | Dyes and Pigments, Molecular sensors |

| Coordination | Transition Metal Salts (e.g., CoCl₂) | Metal-Ligand Complexes | Anticancer agents, Catalysis, Materials science researchgate.net |

Theoretical and Computational Investigations of 2 Methyl 1,3 Benzothiazol 6 Amine Hydrochloride

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely applied to predict a variety of molecular properties, including geometry, energy levels, and reactivity indices. For the protonated form of 2-Methyl-1,3-benzothiazol-6-amine, DFT calculations would be crucial in elucidating its structural and electronic characteristics.

Optimization of Molecular Geometry

The optimization of molecular geometry seeks to find the arrangement of atoms that corresponds to the lowest energy state of the molecule. For 2-Methyl-1,3-benzothiazol-6-amine hydrochloride, the geometry would be based on the planar benzothiazole (B30560) ring system. The protonation of the exocyclic amino group to form an ammonium (B1175870) salt (-NH3+) would lead to a tetrahedral geometry around the nitrogen atom. The methyl group at the 2-position would also have a tetrahedral arrangement.

Based on crystallographic data of similar structures like 2-amino-6-methyl-1,3-benzothiazole, the bond lengths and angles within the benzothiazole core are well-established. The C-S bonds in the thiazole (B1198619) ring typically have lengths in the range of 1.74-1.76 Å, while the C=N bond is around 1.31 Å. The C-N bond of the exocyclic amine is expected to be approximately 1.36 Å. Upon protonation, a slight elongation of the C-N bond and changes in the adjacent bond angles would be anticipated due to the change in hybridization and electrostatic repulsion.

Table 1: Representative Optimized Geometrical Parameters for the 2-Methyl-1,3-benzothiazol-6-amine Cation (based on related structures)

| Parameter | Bond/Angle | Expected Value |

|---|---|---|

| Bond Length | C2-N3 (Å) | ~1.31 |

| C2-S1 (Å) | ~1.76 | |

| C7-S1 (Å) | ~1.74 | |

| C6-N (amine) (Å) | ~1.37 | |

| Bond Angle | N3-C2-S1 (°) | ~115 |

| C2-N3-C4 (°) | ~111 |

Calculation of Frontier Molecular Orbitals (HOMO, LUMO) and Energy Gaps

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in determining the chemical reactivity and electronic properties of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a key indicator of molecular stability and reactivity.

For aminobenzothiazole derivatives, the HOMO is generally localized over the electron-rich amino group and the benzene (B151609) ring, while the LUMO is typically distributed over the electron-deficient thiazole moiety. In the case of this compound, the protonation of the amino group would significantly lower the energy of the HOMO, as the lone pair of the nitrogen becomes involved in bonding with a proton. This would lead to an increase in the HOMO-LUMO energy gap, suggesting enhanced stability and reduced reactivity compared to its neutral counterpart.

Table 2: Typical Frontier Molecular Orbital Energies and Energy Gaps for Aminobenzothiazole Derivatives

| Parameter | Expected Value Range (eV) |

|---|---|

| EHOMO | -6.0 to -5.0 |

| ELUMO | -2.0 to -1.0 |

Determination of Quantum Chemical Parameters

Several quantum chemical parameters can be derived from the HOMO and LUMO energies to quantify the global reactivity of a molecule. These include the dipole moment, hardness (η), softness (S), electronegativity (χ), and electrophilicity index (ω).

The protonated form of 2-Methyl-1,3-benzothiazol-6-amine is expected to have a significant dipole moment due to the localized positive charge on the ammonium group. Chemical hardness, a measure of resistance to change in electron distribution, would be relatively high for the hydrochloride salt due to its increased HOMO-LUMO gap. Consequently, its global softness, which is the reciprocal of hardness, would be low. Electronegativity, the power of a species to attract electrons, would be high for this cation. The electrophilicity index, which quantifies the energy lowering of a molecule when it accepts electrons, is also expected to be substantial.

Table 3: Global Quantum Chemical Reactivity Descriptors and Their Expected Trends

| Parameter | Formula | Expected Trend for the Hydrochloride |

|---|---|---|

| Dipole Moment (µ) | - | High |

| Hardness (η) | (ELUMO - EHOMO) / 2 | High |

| Softness (S) | 1 / η | Low |

| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | High |

Mulliken Charge Analysis

Table 4: Representative Mulliken Atomic Charges for Key Atoms in the 2-Methyl-1,3-benzothiazol-6-amine Cation

| Atom | Expected Mulliken Charge (a.u.) |

|---|---|

| S1 | Negative |

| N3 | Negative |

| N (amine) | Positive |

| H (on amine N) | Positive |

| C2 | Positive |

Molecular Electrostatic Potential Surface (MEPS) Analysis

The Molecular Electrostatic Potential Surface (MEPS) is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. The MEPS maps the electrostatic potential onto the electron density surface, with different colors representing different potential values. Typically, red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue represents regions of positive potential (electron-poor), which are prone to nucleophilic attack.

Local Reactivity Analysis (e.g., Fukui Functions, Local Softness Indices)

While global reactivity descriptors provide a general overview of a molecule's reactivity, local reactivity descriptors, such as Fukui functions and local softness indices, identify the specific atomic sites within the molecule that are most reactive.

The Fukui function, f(r), indicates the change in electron density at a particular point when the total number of electrons in the system changes. The condensed Fukui functions, fk+ and fk-, are used to identify the sites for nucleophilic and electrophilic attack, respectively.

fk+ : A high value indicates a favorable site for nucleophilic attack.

fk- : A high value indicates a favorable site for electrophilic attack.

For the 2-Methyl-1,3-benzothiazol-6-amine cation, the atoms of the ammonium group, particularly the nitrogen and hydrogen atoms, are expected to have the highest fk+ values, identifying them as the most probable sites for nucleophilic attack. The sites for electrophilic attack (highest fk- values) would likely be located on the carbon atoms of the benzene ring, which are less affected by the electron-withdrawing effect of the protonated amino group. Local softness indices, which are related to the Fukui functions, would provide a similar picture of the local reactivity.

Molecular Dynamics Simulations to Study Conformational Dynamics

Molecular dynamics (MD) simulations are powerful computational methods used to study the physical movements of atoms and molecules over time. For this compound, MD simulations can provide critical insights into its conformational dynamics, particularly when interacting with biological macromolecules.

MD simulations on benzothiazole derivatives are often employed to understand the stability of ligand-protein complexes. nih.gov By simulating the compound in a solvated environment, researchers can observe its dynamic behavior and identify the most stable conformations. The root mean square deviation (RMSD) is a key metric calculated from MD trajectories to assess the stability of the compound's binding pose within a receptor active site. A lower and stable RMSD value over the simulation time, typically in the range of 1-3 Å for small molecules, suggests a stable interaction. nih.gov

The conformational evolution of this compound can be investigated through simulations of both the isolated molecule (apo) and when it is bound to a target protein. Such simulations can reveal how the molecule adapts its shape to fit into a binding pocket, a phenomenon known as induced fit. Analysis of the simulation trajectories can also highlight specific intramolecular and intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize particular conformations.

Table 1: Illustrative Molecular Dynamics Simulation Parameters for this compound

| Parameter | Value/Setting |

| Simulation Software | GROMACS, AMBER, Desmond |

| Force Field | OPLS-AA, CHARMM, AMBER |

| Solvent Model | TIP3P, SPC/E |

| System Temperature | 300 K |

| System Pressure | 1 bar |

| Simulation Time | 100 ns |

| Integration Time Step | 2 fs |

| Ensemble | NPT (Isothermal-isobaric) |

This table represents typical parameters for an MD simulation and is for illustrative purposes.

In Silico Modeling for Structure-Activity Relationship (SAR) Elucidation

In silico modeling plays a crucial role in modern drug discovery by enabling the prediction of a compound's biological activity and the elucidation of its structure-activity relationship (SAR) before synthesis. For this compound, various computational techniques can be applied.

Molecular docking is a primary in silico method used to predict the binding orientation and affinity of a small molecule to a target protein. ijprajournal.commdpi.comnih.gov In the context of this compound, docking studies would involve placing the molecule into the active site of a relevant biological target. The output of a docking simulation is typically a binding energy score (e.g., in kcal/mol), which provides an estimate of the binding affinity. nih.govmdpi.com Lower binding energy scores generally indicate a more favorable interaction.

Quantitative Structure-Activity Relationship (QSAR) studies are another vital component of SAR elucidation. nih.gov By analyzing a series of related benzothiazole derivatives, a QSAR model can be developed to correlate specific molecular descriptors (e.g., electronic, steric, and hydrophobic properties) with their observed biological activities. nih.gov This model can then be used to predict the activity of new, unsynthesized derivatives, thereby guiding the design of more potent compounds. The literature suggests that substitutions at the C-2 and C-6 positions of the benzothiazole ring are significant for modulating biological activity. benthamscience.com

Table 2: Example of Molecular Descriptors for SAR Analysis of this compound

| Descriptor | Definition | Illustrative Value |

| Molecular Weight | Mass of the molecule | 200.69 g/mol |

| LogP | Octanol-water partition coefficient | 2.5 |

| Topological Polar Surface Area (TPSA) | Surface sum over all polar atoms | 65.5 Ų |

| Hydrogen Bond Donors | Number of N-H or O-H bonds | 2 |

| Hydrogen Bond Acceptors | Number of N or O atoms | 2 |

This table provides examples of molecular descriptors that would be calculated for in silico SAR studies.

Advanced Crystal Packing Analysis (e.g., Hirshfeld Surface Analysis, PIXEL Calculations)

The solid-state properties of a pharmaceutical compound are critically dependent on its crystal packing. Advanced computational techniques like Hirshfeld surface analysis and PIXEL calculations provide detailed insights into the intermolecular interactions that govern the crystal structure.

Table 3: Illustrative Hirshfeld Surface Analysis Data for a Benzothiazole Derivative Crystal Structure

| Interaction Type | Percentage Contribution |

| H···H | 45% |

| C···H/H···C | 20% |

| N···H/H···N | 15% |

| S···H/H···S | 10% |

| Others | 10% |

This table illustrates the kind of data obtained from a Hirshfeld surface analysis, showing the relative contributions of different intermolecular contacts.

Material Science Applications of 2 Methyl 1,3 Benzothiazol 6 Amine Hydrochloride and Its Derivatives

Corrosion Inhibition Studies

Benzothiazole (B30560) derivatives are widely recognized as effective corrosion inhibitors for various metals and alloys, particularly for mild steel in acidic environments. chesci.comasianpubs.org Their efficacy is attributed to their ability to adsorb onto the metal surface, forming a protective barrier that impedes the corrosive process. researchgate.netbohrium.com The inhibition efficiency generally increases with the concentration of the inhibitor. chesci.combohrium.comresearchgate.net

Adsorption Mechanisms on Metal Surfaces (Physical vs. Chemical)

The protective layer formed by benzothiazole inhibitors on a metal surface arises from an adsorption process, which can be broadly classified as either physical adsorption (physisorption) or chemical adsorption (chemisorption). researchgate.net The dominant mechanism is determined by the nature of the interaction between the inhibitor molecule and the metal.

Physical Adsorption: This process involves electrostatic interactions between the charged metal surface and the charged inhibitor molecules. It is a weaker form of adsorption. The Gibbs free energy of adsorption (ΔG°ads) is a key indicator; values around -20 kJ/mol or less positive are typically associated with physisorption. researchgate.net For instance, some studies on benzothiazole derivatives have reported ΔG°ads values that support a physical adsorption mechanism. chesci.com

Chemical Adsorption (Chemisorption): This mechanism involves the sharing of electrons or charge transfer from the inhibitor molecules to the vacant d-orbitals of the metal, forming a coordinate covalent bond. acs.org This results in a more stable and strongly bound protective layer. ΔG°ads values around -40 kJ/mol or more negative suggest chemisorption. bohrium.com Studies on certain benzothiazole derivatives, such as 2-cyano-3-(4-(dimethylamino) phenyl)-N-(6-methylbenzo[d]thiazol-2-yl) acrylamide (B121943), have shown adsorption energies indicative of chemisorption. bohrium.com

In many cases, the adsorption of benzothiazole derivatives is a mixed process, involving both physisorption and chemisorption. researchgate.net The adsorption process for these compounds on metal surfaces, such as mild steel, often follows the Langmuir adsorption isotherm, which implies the formation of a monolayer of the inhibitor on the surface. chesci.combohrium.com

Influence of Molecular Structure and Substituents on Inhibition Efficiency

The molecular structure of benzothiazole derivatives plays a critical role in determining their effectiveness as corrosion inhibitors. rsc.org The presence, position, and electronic nature of substituent groups on the benzothiazole ring can significantly alter the molecule's electron density distribution, and consequently, its adsorption behavior and inhibition efficiency. tandfonline.com

Electron-donating groups (e.g., -CH₃, -OCH₃, -NH₂) tend to increase the electron density on the molecule, particularly on the heteroatoms. This enhances the molecule's ability to donate electrons to the metal surface, leading to stronger adsorption and higher inhibition efficiency. shirazu.ac.ir Conversely, electron-withdrawing groups (e.g., -NO₂, -Cl) can decrease the inhibition efficiency by reducing the electron-donating ability of the inhibitor.

A study comparing 2-amino-6-chlorobenzothiazole (B160215) (ACLBT), 2-amino-6-methoxybenzothiazole, and 2-amino-6-methylbenzothiazole (B160888) found that ACLBT showed the best performance, achieving an inhibition efficiency as high as 97%. tandfonline.com Another investigation on benzothiazole derivatives showed an order of inhibitory efficiency of 2-amino-1,3-benzothiazole-6-thiol (B3276104) (TBTA) > 6-methyl-1,3-benzothiazol-2-amine (MBTA) > 1,3-benzothiazol-2-amine (BTA), which was consistent with theoretical results. shirazu.ac.irresearchgate.net

| Derivative | Substituent(s) | Inhibition Efficiency (%) | Reference |

|---|---|---|---|

| 2-amino-6-chlorobenzothiazole (ACLBT) | -Cl | 97 | tandfonline.com |

| 2-cyano-N-(6-methylbenzo[d]thiazol-2-yl)-3-(4-nitrophenyl) acrylamide (BTMA-2) | -CN, -NO₂ | 93.1 | bohrium.com |

| 2-cyano-3-(4-(dimethylamino) phenyl)-N-(6-methylbenzo[d]thiazol-2-yl) acrylamide (BTMA-1) | -CN, -N(CH₃)₂ | 87.6 | bohrium.com |

| 4-{[(1,3-benzothiazol-2-yl)imino]methyl}-N,N-dimethylaniline | -N(CH₃)₂ | 56.39 | asianpubs.orgresearchgate.net |

Role of Heteroatoms and π-Electrons in Adsorption

The high corrosion inhibition efficiency of benzothiazole derivatives is fundamentally linked to the presence of heteroatoms (nitrogen and sulfur) and the π-electrons of the fused aromatic rings. researchgate.netacs.org These features act as the primary centers for adsorption onto the metal surface.

Heteroatoms: The nitrogen and sulfur atoms in the benzothiazole ring possess lone pairs of electrons. These non-bonding electrons can be readily shared with the vacant d-orbitals of metal atoms (like iron in steel), forming stable coordinate covalent bonds. acs.org This process is a key aspect of chemisorption and results in a strongly adhered protective film. chesci.com The C=N and C-S groups of the thiazole (B1198619) ring are directly involved in the adsorption process. chesci.com

π-Electrons: The fused benzene (B151609) and thiazole rings create an extended π-electron system. These delocalized π-electrons can interact with the charged metal surface, contributing to the adsorption process. researchgate.net This π-system allows the inhibitor molecules to adsorb in a planar or nearly parallel orientation to the metal surface, maximizing surface coverage and forming a more effective barrier against corrosive species. acs.org

The combination of heteroatoms and π-electrons facilitates a robust adsorption mechanism, effectively blocking the active sites on the metal surface where corrosion reactions would otherwise occur. researchgate.net

Computational Modeling of Inhibitor-Metal Interactions

Computational chemistry provides powerful tools for understanding the mechanisms of corrosion inhibition at a molecular level. researchgate.net Techniques like Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations are widely used to correlate the molecular structure of benzothiazole derivatives with their inhibition performance. researchgate.netrsc.orgdergipark.org.tr

DFT calculations are employed to determine various quantum chemical parameters for the inhibitor molecules: shirazu.ac.irresearchgate.net

EHOMO (Energy of the Highest Occupied Molecular Orbital): A higher EHOMO value indicates a greater tendency for the molecule to donate electrons to the metal surface, which generally correlates with higher inhibition efficiency. researchgate.net

ELUMO (Energy of the Lowest Unoccupied Molecular Orbital): A lower ELUMO value suggests a higher capacity of the molecule to accept electrons from the metal.

Energy Gap (ΔE = ELUMO – EHOMO): A smaller energy gap implies higher reactivity of the inhibitor molecule, which often leads to better inhibition performance.

Mulliken Charges: These calculations help identify the specific atoms (heteroatoms) with high electron density that are likely to be the active sites for adsorption. researchgate.net

These theoretical calculations consistently support experimental findings. For example, studies have shown that the calculated order of inhibition efficiency for different benzothiazole derivatives based on these parameters is in good agreement with the experimentally measured efficiencies. shirazu.ac.irresearchgate.net MD simulations further help in visualizing the adsorption orientation of the inhibitor molecules on the metal surface, showing that they tend to adsorb in a tilted or flat orientation to maximize contact. rsc.orgdergipark.org.tr

| Derivative | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Reference |

|---|---|---|---|---|

| 1,3-benzothiazol-2-amine (BTA) | -6.095 | -1.007 | 5.088 | shirazu.ac.ir |

| 6-methyl-1,3-benzothiazol-2-amine (MBTA) | -5.878 | -0.871 | 5.007 | shirazu.ac.ir |

| 2-amino-1,3-benzothiazole-6-thiol (TBTA) | -5.742 | -1.551 | 4.191 | shirazu.ac.ir |

Potential in Organic Electronics and Optoelectronics (e.g., as Ligands or Dyes)

The same electronic properties that make benzothiazole derivatives excellent corrosion inhibitors also make them highly promising materials for organic electronics and optoelectronics. mdpi.commdpi.comekb.eg Their rigid, planar, π-conjugated structure is a foundation for creating materials with tunable photophysical and charge-transport properties. nih.gov

Benzothiazole and its derivatives are often used as electron-accepting (n-type) units in a "donor-acceptor" molecular architecture. researchgate.net By coupling the benzothiazole core with various electron-donating groups, chemists can precisely tune the material's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. researchgate.net This control over the electronic band gap is crucial for optimizing performance in various devices.

Key applications include:

Organic Light-Emitting Diodes (OLEDs): Benzothiazole-based compounds are used as emissive-layer materials. polyu.edu.hk Their derivatives can be engineered to emit light across the visible spectrum, and combining them with other molecules, such as diphenylamine, can produce efficient semiconductors for OLED applications. researchgate.net

Organic Field-Effect Transistors (OFETs) and Solar Cells: The versatility of benzothiazole derivatives allows for their incorporation into organic semiconductor materials for transistors and photovoltaics. mdpi.comnih.govpolyu.edu.hk Their strong electron-withdrawing nature and good photochemical stability are advantageous in these applications. polyu.edu.hk

Fluorescent Dyes and Ligands: The inherent fluorescence of the benzothiazole core makes it a valuable component in advanced dyes. mdpi.com Benzothiazole-based boron-complexed dyes are being explored as innovative alternatives to traditional BODIPY dyes, offering superior photophysical properties for applications in bioimaging and stimuli-responsive sensors. nih.gov

Applications in Polymer Chemistry

The benzothiazole moiety is a valuable building block in polymer science, imparting unique thermal, electronic, and mechanical properties to the resulting materials.

Derivatives of benzothiazole are utilized in several ways:

Monomers for Conjugated Polymers: Benzothiazole derivatives can be functionalized and used as monomers in polymerization reactions. The resulting polymers often feature the benzothiazole unit as an electron-acceptor in a donor-acceptor framework. These conjugated polymers are semiconductors and are actively researched for use in organic electronics, such as OLEDs and OFETs, where properties like thermal stability and solubility are crucial. researchgate.net

Vulcanization Accelerators: A long-standing and significant industrial application of benzothiazole derivatives is as accelerators in the vulcanization of rubber. mdpi.com They play a critical role in the cross-linking of polymer chains, reducing the time and temperature required for the process and improving the final properties of the rubber.

Antioxidants: The chemical structure of benzothiazole derivatives also allows them to function as antioxidants, protecting polymeric materials from degradation caused by oxidation. mdpi.com

Building Blocks for High-Performance Materials: Aminobenzothiazoles are used as building blocks in the synthesis of new materials due to their high biological activity, excellent chemical reactivity, and ability to participate in molecular self-assembly through hydrogen bonding. nih.govresearchgate.net

Mechanistic Investigations of Pre Clinical Biological Activities Associated with 2 Methyl 1,3 Benzothiazol 6 Amine Hydrochloride Derivatives

Anticancer Mechanisms

The anticancer potential of benzothiazole (B30560) derivatives is a subject of extensive research, with studies pointing towards multiple mechanisms of action. nih.govresearchgate.net These compounds interfere with crucial cellular processes in cancer cells, leading to the inhibition of proliferation and induction of cell death. nih.gov

Kinase Inhibition (e.g., PI3Kγ, CDK2, Akt, mTOR, p42/44 MAPK, EGF receptor)

One of the primary anticancer mechanisms of benzothiazole derivatives is the inhibition of protein kinases, which are critical regulators of cell signaling pathways frequently dysregulated in cancer. nih.govresearchgate.net The PI3K/AKT/mTOR signaling pathway, essential for cell growth, proliferation, and survival, is a prominent target. nih.govnih.gov

Novel 2-aminobenzothiazole (B30445) derivatives have been synthesized and evaluated for their inhibitory effects on various kinases. nih.gov For instance, certain compounds were tested for their ability to inhibit PI3Kγ. While some derivatives, OMS1 and OMS2, showed moderate inhibition of PI3Kγ at 47% and 48% respectively at a 100 μM concentration, the most potent anticancer compounds in the series, OMS5 and OMS14, did not exhibit strong PI3Kγ inhibition, suggesting other mechanisms are at play. nih.govacs.org Further investigation into compound OMS14 revealed it affects multiple kinases, with its most significant inhibitory activity against PIK3CD/PIK3R1 (p110 δ/p85 α) at 65%. nih.govacs.org This indicates that the anticancer effects may arise from a multi-targeted kinase inhibition profile, also affecting CDK2, Akt, mTOR, and p42/44 MAPK. nih.govacs.org

Other studies have focused on developing benzothiazole-1,2,3-triazole hybrids as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR), another key target in cancer therapy. rsc.org Molecular docking studies have supported the potential for these compounds to bind effectively to the EGFR active site. rsc.org The development of pyrimidine-based benzothiazole derivatives has also yielded potent inhibitors of cyclin-dependent kinase 2 (CDK2), a crucial regulator of the cell cycle. nih.gov

| Compound Series | Target Kinase | Key Findings | Reference |

|---|---|---|---|

| 2-Aminobenzothiazole derivatives (OMS series) | PI3Kγ, PIK3CD/PIK3R1, CDK2, Akt, mTOR, p42/44 MAPK | OMS14 showed 65% inhibition of PIK3CD/PIK3R1. The anticancer effect is likely due to multi-kinase inhibition rather than solely PI3Kγ. | nih.govacs.org |

| Benzothiazole-1,2,3-triazole hybrids | EGFR | Compounds designed as potent EGFR inhibitors showed good binding affinity in docking studies. | rsc.org |

| Pyrimidine-based benzothiazole derivatives | CDK2 | Identified as potent inhibitors of CDK2 with anticancer activity. | nih.gov |

Inhibition of Specific Enzymes (e.g., DprE1 for Anti-tubercular activity)

Beyond kinase inhibition, benzothiazole derivatives have been developed as potent inhibitors of other crucial enzymes, notably in the context of infectious diseases. A significant target is the decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1), an essential enzyme for the cell wall biosynthesis of Mycobacterium tuberculosis. vlifesciences.comnih.gov Inhibition of DprE1 is a validated and highly promising strategy for developing new anti-tubercular drugs. plos.org

Benzothiazinones (BTZs), a closely related class of compounds, are potent covalent inhibitors of DprE1. nih.gov These compounds typically contain a nitro group, which is essential for their mechanism. The nitro group is reduced by the FAD cofactor within the DprE1 active site to a reactive nitroso species. nih.gov This species then forms an irreversible covalent bond with a key cysteine residue (Cys387) in the enzyme, leading to its inactivation. nih.govplos.orgnih.gov This covalent modification blocks the synthesis of essential arabinan (B1173331) polymers for the mycobacterial cell wall. psu.edu Benzothiazolyl derivatives such as TCA1 have also been reported as selective inhibitors of DprE1, further highlighting the importance of the benzothiazole scaffold in targeting this enzyme. vlifesciences.com

| Inhibitor Class | Target Enzyme | Mechanism of Action | Key Residue | Reference |

|---|---|---|---|---|

| Benzothiazinones (BTZs) | DprE1 (M. tuberculosis) | Prodrug activation via nitro group reduction, followed by irreversible covalent modification of the enzyme. | Cys387 | nih.govnih.gov |

| Benzothiazolyl derivatives (e.g., TCA1) | DprE1 (M. tuberculosis) | Selective inhibition leading to cell wall synthesis disruption. | - | vlifesciences.com |

Structure-Activity Relationship (SAR) Studies for Cytotoxicity

Structure-activity relationship (SAR) studies are crucial for optimizing the cytotoxic effects of benzothiazole derivatives against cancer cells. These studies systematically modify the chemical structure to identify key features responsible for biological activity.

For a series of 2-hydroxy benzothiazole incorporated 1,3,4-oxadiazole (B1194373) derivatives, SAR studies revealed that the nature of the substituent on the aromatic ring significantly influences cytotoxicity against the MCF-7 breast cancer cell line. ekb.eg The presence of electron-donating (activating) groups, such as methyl and hydroxyl, on the phenyl ring was found to enhance the cytotoxic effect. ekb.eg Conversely, derivatives with electron-withdrawing (deactivating) groups, like a nitro group, generally showed more moderate cytotoxicity. ekb.eg One of the most potent compounds identified, 2-(5-((benzo[d]thiazol-2-yloxy)-methyl)-1,3,4-oxadiazol-2-yl)phenol, which features a hydroxyl group, exhibited an IC50 value of 1.8 ± 0.02 µM/mL, comparable to the standard drug Doxorubicin. ekb.eg

In another study involving fluorinated 2-aryl benzothiazole derivatives, the position of hydroxyl substituents on the 2-phenyl ring was critical for activity against MCF-7 cells. nih.gov Compounds with a hydroxyl group at the 3rd or 4th position of the phenyl ring showed the best activity, with GI50 values in the sub-micromolar range. nih.gov The introduction of a pyrazole (B372694) moiety into the benzothiazole scaffold has also been shown to significantly enhance antitumor activity across a broad range of tumor cell lines. nih.gov

Molecular Docking Studies with Protein Targets

Molecular docking is a computational technique used to predict the binding orientation and affinity of a small molecule to a protein target. This approach has been widely used to elucidate the potential mechanisms of action for benzothiazole derivatives and to guide the design of more potent inhibitors. ijprajournal.combiointerfaceresearch.com

Docking studies on novel 2-aminobenzothiazole compounds with the ATP binding domain of the PI3Kγ enzyme have been performed to rationalize their anticancer activity. nih.gov Similarly, to understand the potent activity of benzothiazole-thiazole hybrids as p56lck inhibitors, docking studies were conducted using the crystal structure of the LCK kinase domain. biointerfaceresearch.com These studies help identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues in the protein's active site. plos.org

For anti-tubercular agents, covalent docking simulations have been employed to study the interaction of benzothiazinone analogs with the DprE1 enzyme. plos.org These simulations confirmed that the nitro group of the inhibitors forms an irreversible covalent bond with the sulfhydryl group of the Cys387 residue, providing a structural basis for their mechanism of inhibition. plos.org The docking scores and binding energies calculated from these studies often correlate well with the experimentally observed biological activities, validating the proposed binding modes. plos.orgresearchgate.net

Antimicrobial Activity Mechanisms

Benzothiazole derivatives possess a broad spectrum of antimicrobial activity, including antibacterial and antifungal properties. nih.govresearchgate.net Their mechanisms of action are diverse, often involving the inhibition of essential microbial enzymes or interference with cellular structures. nih.gov

Antibacterial Mechanisms

The antibacterial action of benzothiazole derivatives stems from their ability to target various essential bacterial processes. One identified mechanism is the inhibition of dihydropteroate (B1496061) synthase (DHPS), an enzyme crucial for folate biosynthesis in bacteria. nih.gov Folate is a necessary precursor for the synthesis of nucleic acids, and its inhibition halts bacterial growth. nih.gov New benzothiazole derivatives have been synthesized and evaluated as potential DHPS inhibitors, with some compounds showing IC50 values comparable to standard sulfonamide drugs. nih.gov

Another target for these compounds is the enzyme dihydroorotase, which is involved in pyrimidine (B1678525) biosynthesis. nih.gov Inhibition of this enzyme disrupts the production of DNA and RNA building blocks. Studies have shown that certain benzothiazole derivatives can effectively suppress the activity of E. coli dihydroorotase. nih.gov Furthermore, some benzimidazole (B57391) derivatives, which are structurally related to benzothiazoles, are known to act as competitive inhibitors that can replace purine, thereby blocking the biosynthesis of nucleic acids and proteins in the bacterial cell wall. nih.gov This suggests that benzothiazoles may also interfere with DNA-related processes. nih.gov

| Compound Class | Bacterial Target/Mechanism | Bacterial Species | Key Findings | Reference |

|---|---|---|---|---|

| Sulfonamide analogues of benzothiazole | Dihydropteroate Synthase (DHPS) Inhibition | P. aeruginosa, S. aureus, E. coli | Some derivatives showed equipotent activity compared to sulphamethoxazole. | nih.gov |

| Benzothiazole derivatives | Dihydroorotase Inhibition | E. coli | Compounds 3 and 4 were the most effective, significantly reducing enzyme activity. | nih.gov |

| Benzimidazole analogues | Competitive Purine Inhibition / DNA Interaction | General Bacteria | Can block nucleic acid and protein biosynthesis by replacing purine. | nih.gov |

Antifungal Mechanisms

The antifungal activity of benzothiazole derivatives is an area of growing interest, with research pointing towards specific molecular targets within fungal cells. One of the primary proposed mechanisms is the inhibition of cytochrome P450-dependent enzymes, which are crucial for fungal integrity. nih.gov

A key enzyme in this family is lanosterol (B1674476) 14α-demethylase (CYP51), which plays a vital role in the biosynthesis of ergosterol (B1671047), an essential component of the fungal cell membrane. Inhibition of CYP51 disrupts ergosterol production, leading to the accumulation of toxic sterol intermediates and ultimately compromising the structure and function of the cell membrane. nih.gov Studies on certain benzothiazole derivatives have suggested that they may act by inhibiting the CYP51 of Candida albicans, a common pathogenic fungus. nih.gov

Another potential target for the antifungal action of benzothiazole derivatives is N-Myristoyltransferase (NMT). rsc.orgeurekaselect.com NMT is an enzyme that catalyzes the attachment of myristate, a 14-carbon saturated fatty acid, to the N-terminal glycine (B1666218) residue of a wide range of proteins. This process, known as myristoylation, is critical for the proper localization and function of these proteins, many of which are involved in essential cellular processes such as signal transduction and membrane targeting. By inhibiting NMT, benzothiazole derivatives can disrupt these vital functions, leading to fungal cell death. rsc.org Some novel benzothiazole derivatives have shown a broad spectrum of antifungal activity through this mechanism. rsc.org

The following table summarizes the key findings related to the antifungal mechanisms of benzothiazole derivatives.

| Compound Series | Fungal Species | Proposed Mechanism of Action | Key Findings |

| Benzothiazole and amide-imidazole scaffolds | Candida albicans, Cryptococcus neoformans | Inhibition of CYP51 | Potent activity with MIC values in the range of 0.125-2 μg/mL. nih.gov |

| Novel benzothiazole derivatives | Broad range of fungal pathogens | N-Myristoyltransferase (NMT) inhibition | Expanded antifungal spectrum compared to parent compounds. rsc.org |

Mechanism of Action against Mycobacterium tuberculosis

Derivatives of 2-Methyl-1,3-benzothiazol-6-amine have demonstrated significant potential as antimycobacterial agents, with research elucidating their specific molecular targets within Mycobacterium tuberculosis. A prominent mechanism of action for these compounds is the inhibition of decaprenylphosphoryl-β-D-ribose 2'-oxidase (DprE1). DprE1 is a crucial enzyme involved in the biosynthesis of the mycobacterial cell wall, specifically in the formation of arabinogalactan, a key structural component. Inhibition of DprE1 disrupts the synthesis of this essential polymer, leading to a bactericidal effect against M. tuberculosis.

Another identified target for some benzothiazole derivatives is the mycobacterial mycolic acid transporter, MmpL3. Mycolic acids are long-chain fatty acids that are unique to mycobacteria and are fundamental to the integrity and low permeability of their cell wall. MmpL3 is a transmembrane protein responsible for transporting mycolic acids across the inner membrane. By targeting MmpL3, these compounds prevent the proper assembly of the mycobacterial outer membrane, resulting in potent antimycobacterial activity.

The table below details research findings on the antimycobacterial mechanisms of benzothiazole derivatives.

| Compound Series | Mycobacterial Species | Proposed Mechanism of Action | Key Findings |

| Benzothiazoles | Mycobacterium tuberculosis | Inhibition of DprE1 | Exerted bactericidal activity through potent inhibition of DprE1. |

| Benzothiazole amides | Mycobacterium abscessus, Mycobacterium avium complex | Targeting of MmpL3 | Demonstrated excellent potency and a mycobacteria-specific spectrum of activity. |

Structure-Activity Relationship (SAR) Studies for Antimicrobial Efficacy

Structure-activity relationship (SAR) studies have been instrumental in optimizing the antimicrobial efficacy of 2-Methyl-1,3-benzothiazol-6-amine derivatives. These studies have revealed that the nature and position of substituents on the benzothiazole scaffold significantly influence their biological activity.

Substitutions at the C-2 and C-6 positions of the benzothiazole ring have been identified as particularly important for antimicrobial activity. For instance, the introduction of various moieties at the C-2 position has been shown to modulate the potency and spectrum of activity. Similarly, modifications at the C-6 position, including the introduction of electron-withdrawing or electron-donating groups, can have a profound impact on the compound's antimicrobial properties.

Specific substituent groups have been associated with enhanced activity. For example, the presence of chloro and phenyl groups can increase the lipophilicity of the molecule, which may facilitate its penetration through microbial membranes. Other groups, such as nitro, bromo, and methoxy, have also been shown to enhance antibacterial and antifungal activities. The strategic placement of these substituents is a key aspect of designing more effective antimicrobial agents based on the benzothiazole scaffold.

The following table provides a summary of key SAR findings for benzothiazole derivatives.

| Position of Substitution | Substituent Group | Effect on Antimicrobial Activity |

| C-2 and C-6 | Various | Significant influence on biological activity. |

| Not specified | Chloro, Phenyl | Enhanced lipophilicity and interaction with microbial membranes. |

| Not specified | NO2, Br, OCH3, Cl | Enhanced antibacterial and antifungal activities. |

Anticonvulsant Activity Mechanisms

The anticonvulsant properties of 2-Methyl-1,3-benzothiazol-6-amine derivatives are believed to be mediated through their interaction with neurotransmitter systems and ion channels in the central nervous system. A primary mechanism of action appears to be the modulation of the gamma-aminobutyric acid (GABA) system. GABA is the main inhibitory neurotransmitter in the brain, and its enhancement is a common strategy for controlling seizures.

Certain benzothiazole derivatives have been found to elevate GABA levels in different regions of the brain, including the olfactory lobe, midbrain, medulla oblongata, and cerebellum. This increase in GABAergic tone likely contributes to their anticonvulsant effects. Furthermore, molecular docking studies have suggested that these compounds can bind to the GABA-A receptor, a ligand-gated ion channel that is a key target for many anticonvulsant drugs.

In addition to their effects on the GABA system, it is also proposed that some of these derivatives may act as voltage-gated ion channel inhibitors. By blocking these channels, they can reduce neuronal excitability and prevent the rapid and excessive firing of neurons that underlies seizure activity. This dual mechanism of action, involving both GABAergic modulation and ion channel inhibition, makes these compounds promising candidates for further development as anticonvulsant agents.

Key findings on the anticonvulsant mechanisms are summarized in the table below.

| Compound Series | Proposed Mechanism of Action | Key Findings |

| 2-[(6-substituted benzo[d]thiazol-2-ylcarbamoyl)methyl]-1-(4-substituted phenyl)isothioureas | Elevation of GABA levels, Voltage-gated ion channel inhibition | Elevated GABA levels in various brain regions; good binding properties with GABA-A in docking studies. |

Anti-inflammatory and Analgesic Activity Mechanisms

The anti-inflammatory and analgesic effects of 2-Methyl-1,3-benzothiazol-6-amine derivatives are primarily attributed to their ability to inhibit the cyclooxygenase (COX) enzymes. The COX enzymes, which exist in two main isoforms (COX-1 and COX-2), are responsible for the synthesis of prostaglandins (B1171923), which are key mediators of inflammation, pain, and fever.

Many non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting COX enzymes. Similarly, benzothiazole derivatives have been shown to inhibit both COX-1 and COX-2. Molecular docking studies have demonstrated that these compounds can bind effectively to the active sites of both COX isoforms, with some derivatives showing a higher binding affinity than established drugs like diclofenac (B195802) sodium.